molecular formula C3H6FN B2683158 (1R,2R)-2-fluorocyclopropan-1-amine CAS No. 151679-93-5

(1R,2R)-2-fluorocyclopropan-1-amine

Cat. No.: B2683158
CAS No.: 151679-93-5
M. Wt: 75.086
InChI Key: TUKJTSUSKQOYCD-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-fluorocyclopropan-1-amine is a chiral cyclopropane derivative with a fluorine atom and an amine group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-fluorocyclopropan-1-amine typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring. The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by fluorination. The process requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The use of chiral catalysts and ligands can enhance the selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-fluorocyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (1R,2R)-2-fluorocyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The amine group can participate in nucleophilic attacks or form coordination complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-fluorocyclopropan-1-amine is unique due to the presence of both a fluorine atom and an amine group on a cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(1R,2R)-2-fluorocyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2/t2-,3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKJTSUSKQOYCD-PWNYCUMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

75.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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